イプリフラボン

概要

説明

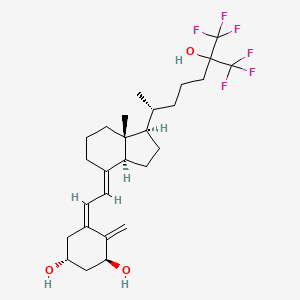

It has been extensively used in Asian countries since 1890 as a nutraceutical for the management of postmenopausal osteoporosis . Ipriflavone functions as a phytoestrogen, inhibiting bone resorption, maintaining bone density, and preventing osteoporosis in postmenopausal women . Despite its non-estrogenic nature, it supports bone development through mechanisms that are not entirely understood .

科学的研究の応用

作用機序

Ipriflavone slows down the action of osteoclasts (bone-eroding cells), possibly allowing osteoblasts (bone-building cells) to build up bone mass . It is considered a selective estrogen receptor modulator, supporting the growth of osteoblasts and regulating the multiplication of osteoclasts . The exact molecular targets and pathways involved in its mechanism of action are not entirely understood .

将来の方向性

The poor aqueous solubility of Ipriflavone is one of the critical parameters that has promoted the exploration for effective novel formulations . Only a few solubility improvement attempts have been reported so far on Ipriflavone . Future research may focus on improving the solubility of Ipriflavone and studying its metabolites for their pharmacokinetic and pharmacodynamic properties .

生化学分析

Biochemical Properties

Ipriflavone is considered a selective estrogen receptor modulator and supports the growth of osteoblasts and regulates the multiplication of osteoclasts . It interacts with various enzymes and proteins, playing a key role in biochemical reactions .

Cellular Effects

Ipriflavone has shown effectiveness in preliminary animal experiments, clinical investigations, and cell lines in vitro . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ipriflavone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Ipriflavone change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Ipriflavone vary with different dosages in animal models .

Metabolic Pathways

Ipriflavone is involved in the phenylpropanoid pathway, a metabolic pathway that produces various secondary metabolites . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

After gastrointestinal absorption, this synthetic isoflavone transforms into metabolites .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ipriflavone involves multiple steps. One method includes the reaction of 2,4-dihydroxy-phenyl-benzyl-ketone with ethyl orthoformate in dimethylformamide . Another method involves dissolving zinc chloride anhydrous in anhydrous diethyl ether, adding resorcinol, and passing dry hydrogen chloride gas to saturation. Benzyl cyanide is then added under vigorous stirring, followed by further hydrogen chloride gas, resulting in the formation of the intermediate compound .

Industrial Production Methods: Industrial production of ipriflavone often involves the use of cyclodextrin complexation to enhance its poor bioavailability . This method improves the solubility of ipriflavone, making it more effective for therapeutic use .

化学反応の分析

Types of Reactions: Ipriflavone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen chloride gas, ethyl orthoformate, and dimethylformamide .

Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield ipriflavone .

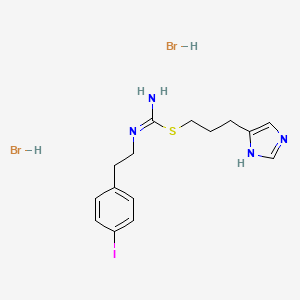

類似化合物との比較

Similar Compounds: Ipriflavone belongs to the isoflavone class of compounds, which includes genistein, daidzein, and glycitein . These compounds are phytoestrogens with potent estrogenic activity and are found in soybeans .

Uniqueness: Unlike other isoflavones, ipriflavone does not bind to or activate the estrogen receptor and shows no estrogenic effects in postmenopausal women . This makes it unique among isoflavones, as it prevents bone loss through mechanisms distinct from those of estrogens .

特性

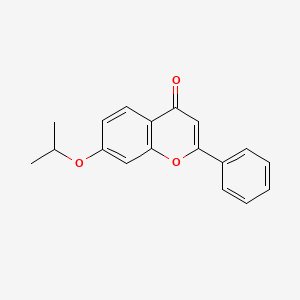

IUPAC Name |

2-phenyl-7-propan-2-yloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(19)11-17(21-18(15)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLFFUSZFGCFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35212-22-7 | |

| Record name | ipriflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

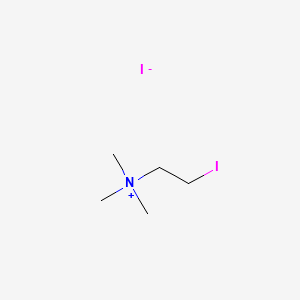

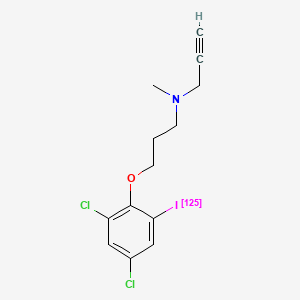

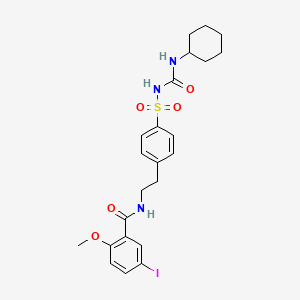

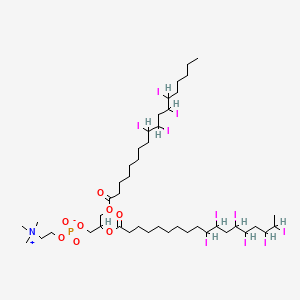

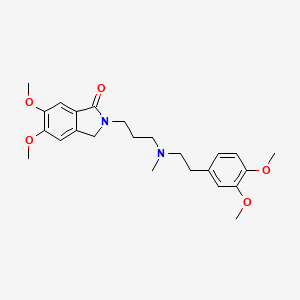

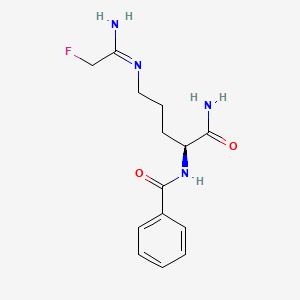

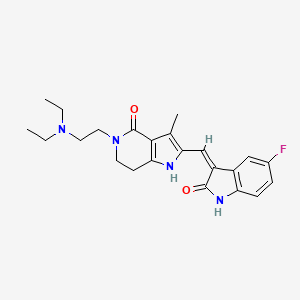

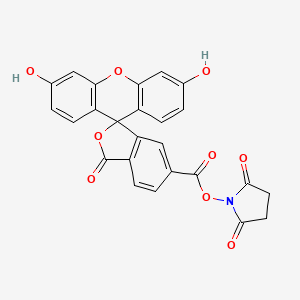

Feasible Synthetic Routes

Q & A

A: Ipriflavone exerts its primary effect on bone metabolism by directly interacting with osteoclasts and their precursor cells. Research has identified novel ipriflavone receptors on these cells that, when activated, trigger an influx of calcium ions (Ca2+). [] This calcium influx appears to be mediated primarily through dihydropyridine-insensitive calcium channels, as channel blockers like nicardipine and verapamil do not affect ipriflavone-induced calcium responses. []

A: The influx of calcium ions induced by ipriflavone binding to its receptors ultimately leads to the inhibition of osteoclast differentiation and function. [] This, in turn, leads to a decrease in bone resorption, making ipriflavone a potential therapeutic agent for conditions involving excessive bone breakdown, such as osteoporosis. [, , , ]

A: The molecular formula for ipriflavone is C18H16O4, and its molecular weight is 296.32 g/mol. []

A: While the provided abstracts don't delve into detailed spectroscopic analyses of ipriflavone, methods for tritium labeling have been established, allowing for the synthesis of radiolabeled ipriflavone derivatives like [8-3H]ipriflavone and [6,8-3H2]ipriflavone. [] These radiolabeled forms are invaluable tools for conducting binding studies and investigating the distribution and metabolism of ipriflavone in biological systems.

ANone: The provided research focuses on ipriflavone's pharmacological properties and its role as a potential therapeutic agent, particularly in the context of bone metabolism and osteoporosis. There is no mention of any inherent catalytic properties or applications of ipriflavone in the provided research papers.

ANone: The provided abstracts do not contain information regarding the use of computational chemistry or modeling techniques in studying ipriflavone.

A: Research indicates that ipriflavone metabolites play a significant role in its overall biological activity. Notably, metabolite-III, 7-isopropoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, exhibits potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) release from RAW-264.7 mouse macrophage cells. [] This anti-inflammatory effect of metabolite-III suggests it might contribute to the therapeutic benefits of ipriflavone in conditions like osteoporosis, where inflammation plays a role. []

A: Studies using a clonal osteoblastic cell line reveal that ipriflavone metabolites can differentially affect osteoblast activity. For instance, high concentrations of ipriflavone itself can inhibit the cAMP response to parathyroid hormone, while lower concentrations of metabolites II and III potentiate this response. [] Additionally, metabolite V has been shown to stimulate collagen synthesis in these cells. [] These findings highlight the complex and potentially opposing effects of ipriflavone and its metabolites on bone formation.

A: One strategy to enhance the bioavailability of ipriflavone is through solid dispersion techniques. Studies have demonstrated that administering ipriflavone as a solid dispersion, such as in a corn oil suspension, leads to improved bioavailability compared to conventional oral tablets. [, ]

A: The formulation of ipriflavone significantly impacts its absorption. When administered as a solid dispersion, ipriflavone shows increased absorption compared to its physical mixture form. [] This highlights the importance of formulation strategies in optimizing the delivery and therapeutic efficacy of ipriflavone.

ANone: The provided research focuses on the pharmacological properties and potential therapeutic applications of ipriflavone. As such, information regarding specific SHE regulations or compliance is not discussed in these papers.

A: Ipriflavone undergoes extensive metabolism, primarily in the liver, via oxidation and conjugation reactions. [, ] In rats, the primary metabolic pathway involves hepatic CYP1A1/2 and 2C11 enzymes. [] In humans, the major metabolite is 7-(1-carboxy-ethoxy)-isoflavone (M5), primarily eliminated in urine. [] A smaller fraction is excreted unchanged in feces. []

A: Yes, significant species differences exist in ipriflavone metabolism. While 7-hydroxy-isoflavone (M1) is the major metabolite in animals, 7-(1-carboxy-ethoxy)-isoflavone (M5) predominates in humans. [] These differences underscore the importance of considering species-specific metabolic pathways when interpreting preclinical data and extrapolating findings to humans.

A: Inflammation, modeled by lipopolysaccharide (LPS) administration in rats, can alter ipriflavone pharmacokinetics by decreasing the expression of hepatic CYP1A2 and 2C11 enzymes responsible for its metabolism. [] This leads to a significant increase in ipriflavone exposure (AUC) after both intravenous and oral administration. [] Similarly, in a rat model of acute renal failure induced by uranyl nitrate, changes in ipriflavone metabolism were observed, though unexpectedly, the non-renal clearance of ipriflavone increased, possibly due to enhanced glucuronidation of its metabolites. [] These findings highlight the potential for altered drug exposure in the context of disease states and the need to consider such factors in clinical settings.

A: Multiple studies demonstrate that ipriflavone can prevent bone loss in various models. In ovariectomized rats, a model for postmenopausal osteoporosis, ipriflavone administration effectively increased bone mineral density and breaking force in femurs, suggesting its potential to mitigate bone loss associated with estrogen deficiency. [, , ]

A: Ipriflavone has been shown to modulate several biochemical markers associated with bone metabolism. In postmenopausal women with osteoporosis, ipriflavone treatment led to increased serum levels of osteocalcin and decreased levels of parathyroid hormone, tartrate-resistant acid phosphatase, TNF-α, and IL-6, indicating a shift towards bone formation and reduced bone resorption. []

A: Clinical trials evaluating ipriflavone's efficacy in treating postmenopausal osteoporosis have yielded mixed results. Some studies reported significant prevention of bone loss in the lumbar spine and distal radius, [, , ] while others found no significant effects on bone mineral density or biochemical markers compared to placebo. []

ANone: The provided abstracts don't contain information regarding resistance mechanisms or cross-resistance associated with ipriflavone.

A: A significant adverse effect reported in clinical trials is the development of lymphocytopenia (low lymphocyte count) in a considerable number of women treated with ipriflavone. [] While most cases were subclinical and resolved spontaneously within one to two years, this finding highlights the need for careful monitoring of blood cell counts during ipriflavone therapy. [] Additionally, some studies reported gastrointestinal discomfort as a reason for discontinuation, although this occurred at similar rates in both ipriflavone and placebo groups. []

ANone: While the provided abstracts do not specifically address targeted drug delivery strategies for ipriflavone, they highlight the importance of optimizing its formulation to enhance bioavailability. Developing targeted delivery systems could potentially enhance its efficacy and minimize off-target effects, representing a promising area for future research.

A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to determine ipriflavone concentrations in biological samples like serum. [, ] This method offers high sensitivity and reproducibility, allowing researchers to study the pharmacokinetic profile of ipriflavone.

A: Apart from HPLC, electrochemical methods like square-wave adsorptive cathodic stripping (SW-AdCS) voltammetry have been successfully applied to quantify ipriflavone in pharmaceutical formulations. [] This method offers a sensitive and cost-effective alternative to chromatographic techniques for specific applications.

ANone: The provided research primarily focuses on the pharmacological and therapeutic aspects of ipriflavone. Consequently, information regarding its environmental impact or degradation pathways is not addressed in these papers.

ANone: While the provided abstracts don't delve into specific studies on ipriflavone's dissolution rate or solubility in various media, they emphasize that formulating ipriflavone as a solid dispersion can significantly enhance its bioavailability, indirectly suggesting improved dissolution characteristics.

ANone: Information regarding specific quality control and assurance measures implemented during the development, manufacturing, and distribution of ipriflavone is not detailed in the provided abstracts.

ANone: The provided research abstracts do not address the potential for ipriflavone to induce an immune response or any strategies to modulate immunogenicity. This aspect would require further investigation to fully understand the compound's immunological profile.

ANone: Information concerning ipriflavone's interactions with drug transporters and strategies to modulate these interactions is not included in the provided abstracts.

A: Yes, ipriflavone and its metabolites have been shown to modulate the activity of various drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes revealed that ipriflavone and its metabolites potently inhibited CYP1A2, 2C8, 2C9, and 2C19, suggesting a potential for drug interactions. []

A: In human liver microsomes, CYP3A4 appears to play a major role in the O-dealkylation of ipriflavone to its metabolite M1, while CYP1A2 primarily contributes to the formation of metabolites M3, M4, and M5. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。